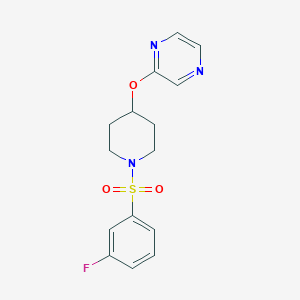

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazine derivatives and has shown promising results in various scientific studies.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Researchers have developed novel heterocyclic compounds containing sulfonyl moieties, such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, starting from related sulfonyl compounds. These compounds have demonstrated antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Ammar et al., 2004). Similar studies have synthesized new heterocycles based on sulfonamide moieties, which were evaluated for their antibacterial effectiveness, with some compounds showing high activities (Azab et al., 2013).

Anti-Lung Cancer Activity

Compounds derived from fluoro-substituted benzo[b]pyrans have been tested against human cancer cell lines, including lung, breast, and CNS cancers. These studies found that certain compounds exhibit anticancer activity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine, suggesting a promising avenue for lung cancer treatment (Hammam et al., 2005).

COX-2 Inhibition for Anti-inflammatory Purposes

Research has also focused on the synthesis of derivatives for potential COX-2 inhibition, a critical target in anti-inflammatory and pain management therapies. Some derivatives have been tested for their inhibitory activity against COX-1 and COX-2 enzymes, showing good selectivity towards COX-2, which is advantageous for developing safer anti-inflammatory drugs (Patel et al., 2004).

Selective COX-2 Inhibitors

Further studies have synthesized 2,3-diaryl pyrazines and quinoxalines with potential selective COX-2 inhibitory activity. Through structure-activity relationship studies, compounds with excellent in vivo anti-inflammatory activity were identified, representing a new class of COX-2 inhibitors (Singh et al., 2004).

Antimicrobial and Antitubercular Agents

Novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) suggest these compounds as promising antitubercular agents (Shingare et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other sulfonyl-containing compounds .

Biochemical Pathways

It is plausible that it may influence various metabolic and signaling pathways, given the broad range of biological activities exhibited by similar compounds .

Pharmacokinetics

The molecular weight of the compound is 32283 , which suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Similar compounds have shown anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-12-2-1-3-14(10-12)23(20,21)19-8-4-13(5-9-19)22-15-11-17-6-7-18-15/h1-3,6-7,10-11,13H,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFBULAXMMMCFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)

![3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2389993.png)

![6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2389997.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2389999.png)

![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2390001.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide](/img/structure/B2390004.png)